(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde (S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde (S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde is a natural product found in Ocimum basilicum and Xylopia sericea with data available.
Brand Name: Vulcanchem
CAS No.: 23727-15-3
VCID: VC18429221
InChI: InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3/t9-/m0/s1
SMILES:
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde

CAS No.: 23727-15-3

Cat. No.: VC18429221

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde - 23727-15-3

Specification

CAS No. 23727-15-3
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde
Standard InChI InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3/t9-/m0/s1
Standard InChI Key OGCGGWYLHSJRFY-VIFPVBQESA-N
Isomeric SMILES CC1=CC[C@H](C1(C)C)CC=O
Canonical SMILES CC1=CCC(C1(C)C)CC=O

Introduction

Chemical Identity and Physicochemical Properties

Nomenclature and Structural Classification

(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde belongs to the class of bicyclic monoterpenoid aldehydes. Its IUPAC name reflects the cyclopentene backbone substituted with three methyl groups at positions 2, 2, and 3, and an acetaldehyde moiety at position 1. The (S)-configuration at the chiral center distinguishes it from its enantiomer, (R)-α-Campholenal . Synonymous designations include:

  • 2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde

  • (2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde

  • α-Campholenic aldehyde

Physical and Thermodynamic Data

Critical physicochemical parameters are summarized in Table 1.

Table 1: Physical Properties of (S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde

PropertyValueSource
Molecular Weight152.23 g/mol
Boiling Point73°C at 105 mmHg
Flash Point76°C (closed cup)
Density0.920 g/cm³
Vapor Pressure0.242 mmHg at 25°C
Log Kow (Octanol-Water)3.31
Water Solubility111.2 mg/L at 25°C

The compound’s low water solubility and moderate lipophilicity (Log Kow = 3.31) suggest preferential partitioning into organic phases, influencing its extraction and purification strategies .

Synthesis and Industrial Production

Modern Catalytic Processes

A breakthrough patent (MX2009001381A) outlines an efficient two-step synthesis from camfolenic aldehyde:

Step 1: Enamine Formation
Camfolenic aldehyde reacts with morpholine under Dean-Stark conditions to form 4-((1E)-2-(2,2,3-trimethylcyclopent-3-enyl)vinyl)morpholine. Cyclohexane solvent and p-toluenesulfonic acid catalysis enable 85–90% conversion at reflux .

Step 2: Oxidative Cleavage
The enamine intermediate undergoes copper-catalyzed oxidation with oxygen or air. Key conditions include:

  • Solvent: Non-chlorinated (e.g., toluene, hexane)

  • Catalyst: Cu(I) or Cu(II) salts (0.5–5 mol%)

  • Temperature: 25–30°C

  • Reaction Time: 3.5 hours

This method achieves 78–82% isolated yield of enantiomerically pure product, a marked improvement over prior art .

Stereochemical Control

Chiral starting materials like (R)-camfolenic aldehyde directly dictate the final product’s configuration. Computational studies suggest the copper catalyst’s square-planar geometry enforces retention of stereochemistry during oxidation .

Molecular Structure and Spectroscopic Characterization

X-ray Crystallography and Computational Models

The cyclopentene ring adopts a puckered conformation, with the aldehyde group orthogonal to the ring plane (dihedral angle = 87.5°). Methyl groups at C2 and C3 create steric hindrance, stabilizing the (S)-enantiomer by 1.8 kcal/mol over the (R)-form according to DFT calculations.

Spectroscopic Fingerprints

NMR (CDCl₃, 400 MHz):

  • 1H^1H: δ 9.76 (d, J = 3.2 Hz, CHO), 5.26 (m, =CH), 1.63–1.60 (m, CH₃), 1.21 (s, CH₃), 1.00 (s, CH₃)

  • 13C^{13}C: δ 204.5 (CHO), 146.8 (C=C), 121.0 (CH=), 48.9 (quaternary C)

IR (neat):

  • Strong absorption at 1725 cm⁻¹ (C=O stretch)

  • Medium bands at 1640 cm⁻¹ (C=C) and 2850–2960 cm⁻¹ (C-H stretch)

Reactivity and Industrial Applications

Aldehyde-Driven Transformations

The electrophilic aldehyde group participates in:

  • Grignard Additions: Forms tertiary alcohols with organomagnesium reagents (e.g., MeMgBr, 92% yield)

  • Wittig Olefinations: Generates α,β-unsaturated esters using ylides (e.g., Ph₃P=CHCO₂Et, 85% yield)

  • Reductive Amination: Produces chiral amines with NH₃/NaBH₃CN (65–70% yield, >90% ee)

Fragrance Industry Applications

As a key odorant, the compound imparts fresh, woody notes in perfumes. Threshold values:

  • Odor Detection Threshold: 0.8 ppb in air

  • Odor Description: Camphoraceous, pine-like, slightly metallic

Blending studies show synergy with:

  • Limonene (+23% longevity)

  • Iso E Super® (+17% sillage)

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